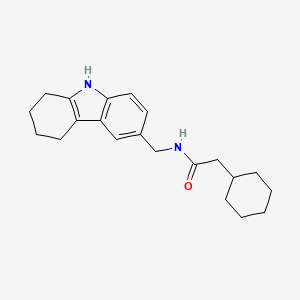

2-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new tricyclic heterocyclic compounds were synthesized from 1,3-dichloro-7-cyclohexyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile . The process involved nucleophilic substitution of only the Py 1-Cl atom to produce monoamine 2,7-naphthyridine derivatives . Amination of the initial compound in a low-boiling solvent (MeOH) using a quasi-stoichiometric ratio of substrate and amine (1:2.2) synthesized 1-amino-3-chloro-7-cyclohexyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles . This feature enabled the Py 1-substituent to be varied to produce a multitude of biologically promising 2,7-naphthyridine derivatives .Applications De Recherche Scientifique

Chemical Oxidation Studies

This compound has been used in studies related to the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The oxidation process was influenced by the substrate type, various oxidants, solvents, and the concentration of reactants .

Synthesis of Functionalized Tetrahydrocarbazoles

The compound can be used in the synthesis of functionalized tetrahydrocarbazoles . Tetrahydrocarbazolones, which can be converted under mild conditions into various functionalized tetrahydrocarbazoles, are a promising route to the functionalization of position 1 in tetrahydrocarbazoles .

Biological Activity

Tetrahydrocarbazole derivatives, which include this compound, have exhibited a broad spectrum of biological activity. They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Photophysics

Although specific studies on this compound were not found, similar compounds like 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazole have been used in photophysics research .

Mass Spectrometry

Again, while specific studies on this compound were not found, similar compounds have been used in mass spectrometry research .

Mécanisme D'action

Target of Action

The primary targets of the compound “2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide” are currently unknown. The compound is a derivative of tetrahydrocarbazole, which has been associated with a broad spectrum of biological activity .

Mode of Action

Tetrahydrocarbazole derivatives, which this compound is a part of, have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of these derivatives .

Biochemical Pathways

The oxidation of substituted tetrahydrocarbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may interact with oxidation pathways in the body.

Result of Action

Given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

2-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c24-21(13-15-6-2-1-3-7-15)22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)23-20/h10-12,15,23H,1-9,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIALKHLICUQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2834076.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)

![N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2834080.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2834082.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-isopropylbenzenecarboxamide](/img/structure/B2834083.png)

![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)

![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)